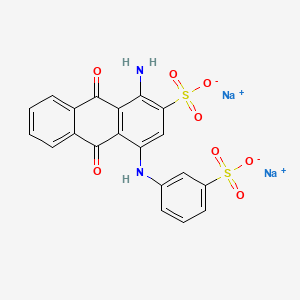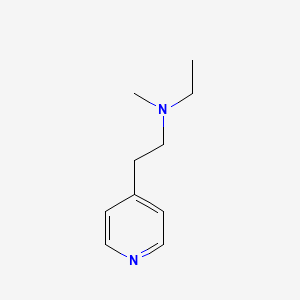
1,3-Dinitrooxypropan-2-yl nitrate;2-nitrooxyethyl nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate: is a heterocyclic organic compound with the molecular formula C5H9N5O15 and a molecular weight of 379.149 g/mol . This compound is known for its applications in various fields, including pharmaceuticals and explosives. It is a volatile vasodilator that relieves angina pectoris by stimulating guanylate cyclase and lowering cytosolic calcium .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate involves the nitration of glycerol or similar compounds under controlled conditions. The reaction typically requires the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful temperature control to avoid decomposition and ensure the formation of the desired nitrate esters .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and ensure high yield and purity. Safety measures are critical due to the explosive nature of the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various nitro derivatives.
Reduction: Reduction reactions can convert the nitrate groups to amines.
Substitution: Nitrate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted nitrate esters.
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate is used as a reagent in organic synthesis, particularly in the preparation of other nitrate esters and nitro compounds .
Biology and Medicine: In medicine, this compound is used as a vasodilator to treat conditions such as angina pectoris. It works by stimulating guanylate cyclase, leading to the relaxation of smooth muscles and dilation of blood vessels .
Industry: The compound is also used in the explosives industry due to its high energy content and stability under controlled conditions .
Mecanismo De Acción
The mechanism of action of 1,3-dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate involves the release of nitric oxide (NO) upon metabolism. Nitric oxide activates guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle cells and vasodilation. This mechanism is similar to that of other nitrate-based vasodilators .
Comparación Con Compuestos Similares
Nitroglycerin: Another nitrate ester used as a vasodilator and explosive.
Isosorbide dinitrate: A nitrate compound used in the treatment of angina pectoris.
Pentaerythritol tetranitrate: A nitrate ester used in explosives and propellants.
Uniqueness: 1,3-Dinitrooxypropan-2-yl nitrate; 2-nitrooxyethyl nitrate is unique due to its specific molecular structure, which provides a balance between stability and reactivity. This makes it suitable for both pharmaceutical and industrial applications .
Propiedades
Número CAS |
53569-64-5 |
|---|---|
Fórmula molecular |
C5H9N5O15 |
Peso molecular |
379.15 g/mol |
Nombre IUPAC |
1,3-dinitrooxypropan-2-yl nitrate;2-nitrooxyethyl nitrate |
InChI |
InChI=1S/C3H5N3O9.C2H4N2O6/c7-4(8)13-1-3(15-6(11)12)2-14-5(9)10;5-3(6)9-1-2-10-4(7)8/h3H,1-2H2;1-2H2 |
Clave InChI |
PGYHWEPLJIJQOO-UHFFFAOYSA-N |
SMILES canónico |
C(CO[N+](=O)[O-])O[N+](=O)[O-].C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![11H-Indeno[2,1-a]phenanthrene](/img/structure/B13754142.png)

